molecular formula C15H12ClNO2 B1214028 (2S)-2-(6-chloro-9H-carbazol-2-yl)propanoic acid CAS No. 52263-84-0

(2S)-2-(6-chloro-9H-carbazol-2-yl)propanoic acid

Cat. No. B1214028
CAS RN: 52263-84-0
M. Wt: 273.71 g/mol
InChI Key: PUXBGTOOZJQSKH-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2S)-2-(6-chloro-9H-carbazol-2-yl)propanoic acid”, also known as (S)-Carprofen, is an enantiomer of carprofen . It’s a compound with the molecular formula C15H12ClNO2 .


Molecular Structure Analysis

The molecular weight of this compound is 273.71 g/mol . The IUPAC name is (2 S )-2- (6-chloro-9 H -carbazol-2-yl)propanoic acid . The InChI and SMILES strings provide a textual representation of the compound’s structure .


Physical And Chemical Properties Analysis

Some computed properties of this compound include a XLogP3 of 4, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 2, and a rotatable bond count of 2 . The exact mass is 273.0556563 g/mol .

Scientific Research Applications

Medicine: Pain Management and Anti-Inflammatory Applications

(S)-Carprofen: is widely used in medicine for its analgesic and anti-inflammatory properties. It is a non-steroidal anti-inflammatory drug (NSAID) that works by inhibiting cyclooxygenase (COX) enzymes, which play a key role in the synthesis of prostaglandins involved in inflammation and pain . In clinical settings, (S)-Carprofen is utilized to manage postoperative pain, osteoarthritis, and other chronic pain conditions.

Veterinary Science: Animal Health and Welfare

In veterinary medicine, (S)-Carprofen is commonly prescribed to alleviate inflammation and pain in animals, especially dogs and cats. It is effective in treating acute and chronic musculoskeletal disorders, reducing post-surgical pain, and improving the quality of life for animals with degenerative joint diseases . Its use underscores the importance of animal welfare in veterinary practices.

Pharmacology Research: Drug Development and Safety Testing

Research in pharmacology utilizes (S)-Carprofen to explore new therapeutic targets and understand the drug’s mechanism of action. Studies often focus on its pharmacokinetics, safety profile, and potential drug interactions to develop safer and more effective analgesic agents for both human and veterinary use .

Analytical Chemistry: Method Development and Validation

(S)-Carprofen: serves as a model compound in analytical chemistry for developing and validating new analytical methods. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are refined using (S)-Carprofen to ensure precision and accuracy in the quantification of pharmaceuticals .

Environmental Science: Ecotoxicology and Waste Management

The environmental impact of (S)-Carprofen is studied within ecotoxicology to assess its persistence, bioaccumulation, and potential effects on wildlife and ecosystems. Research also focuses on developing methods for the removal of (S)-Carprofen from wastewater to prevent environmental contamination .

Industrial Applications: Chemical Synthesis and Material Science

While not a direct application, (S)-Carprofen ’s synthesis and processing involve industrial chemical techniques that contribute to material science research. Understanding its chemical properties aids in the development of novel synthetic pathways and the optimization of industrial-scale production processes .

Nanotechnology: Drug Delivery Systems

(S)-Carprofen: is being explored in the field of nanotechnology for its incorporation into advanced drug delivery systems. Nanoparticles and nanocarriers are designed to enhance the bioavailability and targeted delivery of (S)-Carprofen, potentially opening new avenues for treatment modalities .

Biotechnology: Biomarker and Diagnostic Tool Development

In biotechnology, (S)-Carprofen is investigated as a potential biomarker for certain diseases and as a tool in the development of diagnostic assays. Its presence and concentration in biological samples can provide insights into disease states and the efficacy of therapeutic interventions .

properties

IUPAC Name

(2S)-2-(6-chloro-9H-carbazol-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO2/c1-8(15(18)19)9-2-4-11-12-7-10(16)3-5-13(12)17-14(11)6-9/h2-8,17H,1H3,(H,18,19)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUXBGTOOZJQSKH-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70349877
Record name (+)-carprofen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70349877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-(6-chloro-9H-carbazol-2-yl)propanoic acid

CAS RN

52263-84-0
Record name (+)-carprofen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70349877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-2-(6-chloro-9H-carbazol-2-yl)propanoic acid
Reactant of Route 2
(2S)-2-(6-chloro-9H-carbazol-2-yl)propanoic acid
Reactant of Route 3
(2S)-2-(6-chloro-9H-carbazol-2-yl)propanoic acid
Reactant of Route 4
(2S)-2-(6-chloro-9H-carbazol-2-yl)propanoic acid
Reactant of Route 5
(2S)-2-(6-chloro-9H-carbazol-2-yl)propanoic acid
Reactant of Route 6
(2S)-2-(6-chloro-9H-carbazol-2-yl)propanoic acid

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